REACTION_CXSMILES
|
[C:1]([O:9][CH2:10][CH:11]=[CH:12][CH2:13][OH:14])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:15][C:16]([CH3:21])([CH3:20])[C:17](Cl)=[O:18]>>[CH3:15][C:16]([CH3:21])([CH3:20])[C:17]([O:14][CH2:13][CH:12]=[CH:11][CH2:10][O:9][C:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:18]
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Name
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4-hydroxy-2-butenyl benzoate
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Quantity
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19 g
|
Type
|
reactant
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Smiles
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C(C1=CC=CC=C1)(=O)OCC=CCO
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Name
|
|
Quantity
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12 g
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Type
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reactant
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Smiles
|
CC(C(=O)Cl)(C)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
|
CC(C(=O)OCC=CCOC(C1=CC=CC=C1)=O)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |